5-amino-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.11748936 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- This compound is part of a class of chemicals known for their synthesis and antimicrobial activities. One study details the synthesis of similar 1,2,4-triazole derivatives, which have shown good or moderate activities against microorganisms (Bektaş et al., 2007).
- In another research, 1,2,3-triazole analogues have been synthesized, demonstrating the versatility and adaptability of such compounds in various chemical reactions (Albert, 1970).
Antimicrobial Applications
- A significant application of these compounds is in the antimicrobial field. Various studies have synthesized novel triazole derivatives and tested them for their antimicrobial effectiveness. For instance, some derivatives have shown promising antimicrobial activities when compared with standard drugs (Idrees, Kola, & Siddiqui, 2019).
- A study on V-triazolo(4,5-d)pyrimidines, which are structurally related to triazoles, has demonstrated the synthesis of derivatives that undergo transformations in hot, basic solutions, indicating potential for diverse biological activities (Albert & Taguchi, 1972).
Antibacterial and Antiviral Potential
- Some novel 1,2,3-triazole-4-carboxamides have been identified as promising antimicrobial agents. These compounds have been evaluated for their activity against various bacterial and fungal strains, showing moderate to good activities. This suggests their potential use in developing new antibacterial and antiviral agents (Pokhodylo et al., 2021).
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)-N-(3-oxo-1H-2-benzofuran-5-yl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-10-2-6-13(7-3-10)23-16(19)15(21-22-23)17(24)20-12-5-4-11-9-26-18(25)14(11)8-12/h2-8H,9,19H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJEMBHNMZJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(COC4=O)C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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